2,6-Dimethyldibenzo[b,d]furan
Description
Structure
3D Structure
Properties
CAS No. |
51801-71-9 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2,6-dimethyldibenzofuran |
InChI |
InChI=1S/C14H12O/c1-9-6-7-13-12(8-9)11-5-3-4-10(2)14(11)15-13/h3-8H,1-2H3 |
InChI Key |
TVVXNMSFBQPOSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=CC=C23)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,6 Dimethyldibenzo B,d Furan and Analogous Dibenzofuran Derivatives
Strategies for Carbon-Oxygen Bond Formation in the Dibenzofuran (B1670420) Ring System
The formation of the central furan (B31954) ring in dibenzofurans can be accomplished through either intramolecular or intermolecular strategies. Intramolecular approaches typically involve the cyclization of a pre-functionalized biaryl precursor, while intermolecular methods construct the core from separate aromatic units.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the synthesis of dibenzofurans, offering high regioselectivity. Various methodologies have been developed, each with its own unique advantages and mechanistic pathways.
Photoinduced cyclization reactions provide a metal-free approach to the synthesis of dibenzofurans through radical intermediates. Current time information in Bangalore, IN.acs.org One strategy involves a three-step sequence starting with the bromination of o-arylphenols, followed by a Suzuki-Miyaura cross-coupling reaction, and culminating in a photoinduced cyclization to yield the dibenzofuran product. acs.orgorganic-chemistry.org
A more direct, one-pot methodology has also been developed that avoids the use of heavy metals and photocatalysts. acs.orgorganic-chemistry.org This approach involves the bimolecular coupling of a p-substituted phenol (B47542) with a 2-bromo-1-iodobenzene derivative under SRN1 conditions. organic-chemistry.org The reaction is initiated by photochemical electron transfer (eT), generating radicals and radical anions as key intermediates. organic-chemistry.org The efficiency of this method is influenced by the solvent and the electronic nature of the substituents on the phenol. Current time information in Bangalore, IN.organic-chemistry.org While yields can range from low to moderate, this metal-free procedure presents a more environmentally benign route to substituted dibenzofurans. Current time information in Bangalore, IN.acs.org
A robust two-stage domino strategy has been developed for the synthesis of tetracyclic dibenzofuran derivatives. rsc.orgacs.org This method commences with the propargyl ethers of 2-halo phenol derivatives. rsc.orgacs.org The initial step is a palladium(0)-catalyzed domino intramolecular carbopalladation/Suzuki coupling. acs.orgacs.org This proceeds via a 5-exo-dig cyclization onto the alkyne, forming a 3-methylene-2,3-dihydrobenzofuran (B12527950) derivative. rsc.orgacs.org
In the second stage, an iron(III)-catalyzed cycloisomerization and aromatization reaction transforms the dihydrobenzofuran intermediate into the final tetracyclic dibenzofuran. rsc.orgacs.org This sequence is highly efficient, atom-economical, and allows for the synthesis of a diverse range of functionalized polycyclic dibenzofurans in high yields. rsc.orgacs.org
Table 1: Two-Stage Domino Synthesis of Tetracyclic Dibenzofurans
| Stage | Catalysis | Key Transformation | Intermediate/Product |
| 1 | Pd(0)-catalyzed | Domino intramolecular carbopalladation/Suzuki coupling | 3-Methylene-2,3-dihydrobenzofuran derivatives |
| 2 | Fe(III)-catalyzed | Cycloisomerization/Aromatization | Tetracyclic dibenzofuran derivatives |
Domino annulation reactions involving pyridinium (B92312) ylides have emerged as a novel approach for the construction of the dibenzo[b,d]furan core. acs.org One such strategy involves the reaction of pyridinium ylides with 2-aryl-3-nitrochromenes. acs.orgacs.org This domino reaction provides a convenient route to dibenzo[b,d]furans. acs.org Pyridinium ylides, generated in situ from the corresponding pyridinium salts, act as versatile intermediates in these transformations. researchgate.net The reaction likely proceeds through a sequence of events including a Michael addition and a subsequent annulation via intramolecular nucleophilic substitution to form the furan ring. rsc.org
Palladium-catalyzed intramolecular C-H arylation offers a direct and atom-economical method for the synthesis of dibenzofurans from readily available precursors like diaryl ethers. researchgate.net This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallic reagents. researchgate.net The reaction can be performed using aryl mesylates as the coupling partners. dntb.gov.ua For example, the palladium-catalyzed reaction of 2-phenoxyphenol (B1197348) mesylates leads to the formation of dibenzofurans in good yields. dntb.gov.ua The choice of ligand is crucial for the success of these transformations, with 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) being identified as optimal in certain cases. dntb.gov.ua
Furthermore, a sequential mesylation/arylation protocol allows for the use of phenols as substrates, expanding the scope of this methodology. dntb.gov.ua The conditions for these reactions are generally tolerant of a variety of functional groups. For electron-rich substrates, where traditional C-H activation methods may be less effective, the use of tetrabutylammonium (B224687) acetate (B1210297) (NBu4OAc) has been shown to promote the palladium-catalyzed C-H functionalization, providing a simple and efficient route to electron-rich dibenzofurans. researchgate.net
Table 2: Key Features of Intramolecular C-H Arylation for Dibenzofuran Synthesis
| Feature | Description |
| Catalyst | Palladium complexes, such as Pd(OAc)2 |
| Substrates | Diaryl ethers, 2-phenoxyphenols, aryl mesylates |
| Key Advantage | Direct C-H functionalization, high atom economy |
| Ligand Example | 1,2-bis(dicyclohexylphosphino)ethane (dcype) |
| Promoter for Electron-Rich Systems | Tetrabutylammonium acetate (NBu4OAc) |
Intermolecular Approaches to the Dibenzofuran Core
While intramolecular cyclizations are prevalent, intermolecular strategies also provide viable pathways to the dibenzofuran nucleus. A notable example is a copper-catalyzed deborylative ring contraction of dibenzoxaborins. This method allows for the efficient transformation of readily available dibenzoxaborins into a diverse range of dibenzofuran derivatives under mild, aerobic conditions. The reaction demonstrates a broad substrate scope, accommodating various functional groups. The proposed mechanism involves the formation of an oxa-cupra cycle intermediate, which undergoes oxidation and subsequent C-O bond formation to yield the dibenzofuran product.
Another intermolecular approach is the photoinduced reaction between a phenol and an o-dihalobenzene in a one-pot method, as mentioned previously, which serves as an alternative to the intramolecular cyclization of o-arylphenols. organic-chemistry.org
Benzannulation of 2-Nitrobenzofurans with Alkylidene Malononitriles
A novel and efficient metal-free method for synthesizing highly functionalized dibenzofurans involves the benzannulation of readily available 2-nitrobenzofurans with alkylidene malononitriles. researchgate.net This reaction proceeds smoothly under mild conditions, typically using a base such as potassium carbonate in a solvent like dichloromethane (B109758) at moderate temperatures. researchgate.net The process is characterized by a tandem vinylogous Michael addition/cyclization/tautomerization/elimination sequence. researchgate.net This methodology offers a broad substrate scope, allowing for the synthesis of a variety of dibenzofuran derivatives in moderate to excellent yields. researchgate.net The synthetic utility of this approach has been demonstrated through gram-scale synthesis and further elaboration of the resulting products. researchgate.net
A proposed mechanism for this transformation begins with the Michael addition of the alkylidene malononitrile (B47326) to the 2-nitrobenzofuran, followed by an intramolecular cyclization. Subsequent tautomerization and elimination of a nitro group lead to the aromatic dibenzofuran core. researchgate.net
Copper-Catalyzed Oxygen–Iodine Exchange with Cyclic Diaryliodonium Triflates
An effective approach for the synthesis of dibenzofurans utilizes a copper-catalyzed oxygen–iodine exchange reaction with cyclic diaryliodonium triflates. acs.orgnih.gov This method involves the cyclization of diaryliodonium salts in the presence of a copper catalyst, with water serving as the oxygen source, to yield dibenzofuran derivatives in good to excellent yields. acs.orgfigshare.comacs.org The reaction is tolerant of a range of functional groups on the diaryliodonium salt, with electron-donating groups generally leading to higher yields. acs.org
The proposed mechanism involves an initial oxidative addition of the cyclic diaryliodonium salt to a Cu(I) species. acs.org This is followed by a ligand exchange with water and subsequent reductive elimination to form the dibenzofuran and regenerate the active copper catalyst. acs.org This strategy has been successfully applied to the concise synthesis of an organic semiconducting material. acs.orgfigshare.comacs.org
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis has become a cornerstone for the efficient construction of complex organic molecules, and dibenzofuran synthesis is no exception. researchgate.net These methods often offer high efficiency and selectivity under relatively mild conditions. researchgate.net
Recent Advances in Palladium-Catalyzed Dibenzofuran Synthesis
Palladium catalysis has been extensively explored for the synthesis of dibenzofurans. One prominent strategy involves the intramolecular C-H activation/C-O cyclization of diaryl ethers. researchgate.net This reaction can be performed using air as the oxidant, highlighting its practical appeal. researchgate.net Studies have shown that the rate-limiting step in this process is often the C-O reductive elimination rather than the C-H activation step. researchgate.net A variety of palladium catalysts, including Pd(OAc)₂, have proven effective, often in combination with ligands like phosphines (e.g., PCy₃) or N-heterocyclic carbenes. nih.gov
Another powerful palladium-catalyzed approach is the domino intramolecular carbopalladation/Suzuki coupling. acs.org This sequence, starting from propargyl ethers of 2-halo phenol derivatives, proceeds via a 5-exo-dig cyclization onto the alkyne to form 3-methylene-2,3-dihydrobenzofuran derivatives, which can be further transformed. acs.org Additionally, the reaction of o-iodophenols with silylaryl triflates, followed by a palladium-catalyzed in situ cyclization, provides an efficient one-pot, two-step procedure to access the dibenzofuran core. nih.gov
Recent developments have also focused on the synthesis of fluorescent dibenzofuran α-amino acids through a Pd(II)-catalyzed C-O cyclization, showcasing the versatility of this methodology in creating complex, functionalized molecules. acs.org
Other Metal-Catalyzed Approaches (e.g., Iron-Catalyzed)
While palladium has been a dominant force, other transition metals have emerged as viable catalysts for dibenzofuran synthesis. Iron-catalyzed methods are particularly attractive due to the low cost and low toxicity of iron. rsc.orgresearchgate.net One such strategy involves an iron(III)-catalyzed cycloisomerization and aromatization reaction as the second stage of a domino process, leading to tetracyclic benzofuran (B130515) derivatives. acs.orgacs.orgsci-hub.se This two-step sequence provides efficient access to diversely substituted polycyclic dibenzofurans. acs.orgacs.org
Iron catalysis has also been utilized in aryl-aryl cross-coupling reactions to synthesize anilinodibenzofuranols, which have shown potential as antimycobacterial agents. rsc.org This highlights the utility of iron-catalyzed methods in the synthesis of biologically active dibenzofuran derivatives.
Metal-Free Synthetic Procedures for Dibenzofuran Derivatives
In addition to metal-catalyzed routes, several metal-free synthetic procedures for dibenzofuran derivatives have been developed, offering advantages in terms of cost and environmental impact. researchgate.net
One notable example is the benzannulation of 2-nitrobenzofurans with alkylidene malononitriles, as detailed in section 2.1.2.1. researchgate.net Another approach involves a cascade double 1,4-conjugate addition/intramolecular annulation reaction between propargylamines and imidazolium (B1220033) methylides. nih.gov This transition-metal-free protocol proceeds under a bench-top air atmosphere and allows for easy manipulation of substituents on the dibenzofuran core, yielding products in good to excellent yields. nih.gov
Furthermore, photoinduced electron transfer (eT) reactions present a metal-free pathway to dibenzofurans. conicet.gov.ar One such strategy involves the photostimulated intermolecular reaction between p-substituted phenols and 2-bromo-1-iodobenzene derivatives under SRN1 conditions. conicet.gov.ar This method avoids the use of heavy metals and photocatalysts. conicet.gov.ar
Directed Functionalization and Derivatization Strategies for Dibenzofurans
The functionalization of a pre-existing dibenzofuran core is crucial for creating a diverse range of derivatives. Directed metalation, followed by reaction with an electrophile, is a powerful tool for regioselective functionalization. For instance, directed lithiation of fluoroarenes can provide access to a range of functionalized dibenzofurans. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce aryl or other substituents at specific positions of the dibenzofuran nucleus. For example, the 4-position can be functionalized by a Suzuki-Miyaura coupling using a palladium catalyst and an aryl boronic acid.
Furthermore, the synthesis of fluorescent dibenzofuran α-amino acids has been achieved through an efficient Negishi coupling approach, providing faster access to these analogues compared to cyclization strategies. acs.org This highlights the power of cross-coupling reactions in the late-stage functionalization of dibenzofurans.
Introduction of Methyl Substituents (Specific Relevance to 2,6-Dimethyldibenzo[b,d]furan)
The introduction of methyl groups onto the dibenzofuran scaffold is a key step in synthesizing compounds like this compound. The position of these substituents significantly influences the molecule's chemical and physical properties. ontosight.ai
A general and historically significant method for synthesizing methyl- and dimethyl-dibenzofurans involves the reaction of a substituted sodium phenoxide with 2-bromocyclohexanone. rsc.org This forms a keto-ether intermediate, which then undergoes cyclization using an acid catalyst like polyphosphoric acid to yield a tetahydrodibenzofuran. rsc.org The final step is a dehydrogenation reaction, typically with a palladium-charcoal catalyst, to produce the aromatic dibenzofuran. rsc.org For instance, the synthesis of 2,4-dimethyldibenzofuran was achieved through this unambiguous route. rsc.org
More complex, substituted dimethyldibenzofurans have also been synthesized, often as part of the structural elucidation of natural products. For example, the synthesis of 1,3,7,9-tetramethoxy-2,8-dimethyldibenzofuran was accomplished via an intramolecular Ullmann reaction of bis(2-iodo-3,5-dimethoxy-4-methylphenyl) ether. rsc.org Palladium-catalyzed cyclization of diphenyl ethers is another powerful technique, used in a biomimetic approach to create dimethyldibenzofuran (B12882345) structures like pannaric acid 2-methyl ester, a lichen metabolite. publish.csiro.aupublish.csiro.au
| Method | Precursors | Key Reagents/Conditions | Product Example | Reference |
| Phenoxide/Cyclohexanone Condensation | Sodium phenoxide, 2-Bromocyclohexanone | Polyphosphoric acid, Pd/C | Dimethyldibenzofurans | rsc.org |
| Intramolecular Ullmann Reaction | Bis(2-iodo-aryl) ether | Copper | 1,3,7,9-Tetramethoxy-2,8-dimethyldibenzofuran | rsc.org |
| Palladium-Catalyzed Cyclization | Substituted diphenyl ether | Palladium(II) acetate | Pannaric acid 2-methyl ester | publish.csiro.aupublish.csiro.au |
Regioselective Halogenation Reactions
Regioselective halogenation is a critical transformation in synthetic organic chemistry, allowing for the introduction of a versatile functional handle onto an aromatic core like dibenzofuran. This halogen can then be used in a variety of cross-coupling reactions to build more complex molecules.
Modern methods have moved beyond traditional electrophilic aromatic substitution, which often yields mixtures of isomers, towards more controlled, catalytic approaches. organic-chemistry.org A significant development is the palladium-catalyzed regioselective chlorination, bromination, and iodination of arene C-H bonds. nih.gov This mild method uses N-halosuccinimides as the oxidant and can provide halogenated products that are complementary to those from classical electrophilic substitutions. organic-chemistry.orgnih.gov
Another advanced strategy involves harnessing the reactivity of boron. A protocol for the regioselective ortho-halogenation of N-aryl amides proceeds via an oxidative halodeboronation. semanticscholar.org This method uses a boron handle to direct the halogen to a specific position, overcoming the typical reactivity patterns of the aromatic system. semanticscholar.org Biocatalysis also offers highly selective methods. The FAD-dependent halogenase enzyme, RebH, can catalyze the regioselective halogenation of arene substrates. nih.gov Notably, these enzymes can override the substrate's intrinsic electronic preferences, enabling halogenation at less activated positions. nih.gov
| Methodology | Key Features | Typical Reagents | Reference |
| Palladium-Catalyzed C-H Halogenation | Mild conditions, complementary regioselectivity to EAS | Pd catalyst, N-halosuccinimides (NCS, NBS, NIS) | organic-chemistry.orgnih.gov |
| Oxidative Halodeboronation | Boron-directed ortho-halogenation | BBr₃, Selectfluor | semanticscholar.org |
| Biocatalytic Halogenation | High enzymatic selectivity, can override electronic bias | FAD-dependent halogenase (e.g., RebH), Flavin reductase | nih.gov |
Alkylation and Arylation Modifications
Further functionalization of the dibenzofuran nucleus through the introduction of alkyl and aryl groups is essential for creating a diverse range of derivatives. These modifications are typically achieved through cross-coupling reactions or direct C-H functionalization.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. An efficient route to construct dibenzofurans involves the coupling of o-iodophenols with silylaryl triflates, followed by a subsequent Pd-catalyzed cyclization to form the dibenzofuran ring system. nih.gov This method builds the core and introduces an aryl group in a sequential process. nih.gov
Free-radical chemistry offers alternative pathways for these transformations. The use of organoboronic acids as precursors for carbon-centered radicals has become a widely used strategy for forming C-C bonds. rsc.org These radical alkylation and arylation reactions can be applied to various aromatic systems. While not demonstrated specifically on this compound in the cited literature, the principles are broadly applicable to the functionalization of such heterocyclic compounds. rsc.org Similarly, methods developed for the C-4 arylation of pyridines, which can proceed through either ionic or radical pathways, showcase general strategies for C-H functionalization that could be adapted for dibenzofuran modification. rsc.org
Synthesis of Amino-Substituted Dibenzofurans
The introduction of amino groups provides access to a class of dibenzofuran derivatives with distinct chemical properties and potential biological activities. A common strategy for synthesizing amino-dibenzofurans is through the reduction of a corresponding nitro-dibenzofuran precursor. researchgate.net This two-step process involves nitration of the dibenzofuran ring followed by reduction using reagents like tin(II) chloride or through catalytic transfer hydrogenation. researchgate.net
Direct functionalization of pre-existing amino groups is another route. For example, 2-, 3-, and 4-pivaloylamino derivatives of dibenzofuran can be prepared and subsequently subjected to directed lithiation and formylation, demonstrating how an amino group (in its protected form) can control further substitution. researchgate.net Furthermore, the introduction of an exocyclic amino substituent onto a heteroaromatic ring can be used to activate the system for catalytic asymmetric electrophilic functionalization. rsc.org This approach has been applied to aminobenzofurans, a related class of compounds, to achieve enantioselective Friedel-Crafts alkylations. rsc.org
| Strategy | Description | Key Steps/Reagents | Reference |
| Nitro Group Reduction | Introduction of a nitro group followed by chemical reduction to an amine. | Nitration (e.g., HNO₃/H₂SO₄), Reduction (e.g., SnCl₂, H₂/Pd) | researchgate.net |
| Directed Functionalization | Using a protected amino group to direct lithiation and subsequent reaction with an electrophile. | Pivaloyl protection, n-Butyllithium, Dimethylformamide (DMF) | researchgate.net |
| Asymmetric Functionalization | An exocyclic amino group activates the ring for enantioselective reactions. | Organocatalysts or chiral metal complexes | rsc.org |
Sustainable Synthesis and Green Chemistry Principles in Dibenzofuran Production
The principles of green chemistry aim to design chemical processes that are more efficient, produce less waste, and use less hazardous substances. humanjournals.com These concepts are increasingly being applied to the synthesis of complex molecules like dibenzofurans.
One innovative approach is the use of biomass as a starting material. A sustainable route has been developed to produce dibenzofurans from cellulose (B213188) with a reported yield of 72.3%. acs.org This process involves the oxidative coupling of 1,2,4-benzenetriol (B23740) (derived from cellulose) and subsequent dehydration under environmentally friendly conditions. acs.org Another green method involves a visible-light-promoted synthesis of dibenzofuran derivatives. researchgate.net This metal-free procedure is promoted by an organic photosensitizer, leveraging light as a renewable energy source. humanjournals.comresearchgate.net
Catalysis is a key tenet of green chemistry. humanjournals.com A palladium-catalyzed C-H functionalization for synthesizing electron-rich dibenzofurans has been developed that uses a tetraalkylammonium salt (NBu₄OAc) which serves simultaneously as the solvent, base, and ligand. chemistryviews.org This simplifies the reaction mixture and reduces waste. Microwave-assisted synthesis, often combined with the use of recyclable solid catalysts like K-10 montmorillonite, represents another green technique that can lead to high yields in short reaction times under solvent-free conditions. mdpi.com
Advanced Analytical Methodologies for the Structural Elucidation and Quantification of 2,6 Dimethyldibenzo B,d Furan and Its Analogues
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2,6-Dimethyldibenzo[b,d]furan, the spectrum is expected to be relatively simple due to the molecule's C₂ symmetry. The aromatic protons and the methyl protons will resonate in distinct regions of the spectrum. The chemical shifts are influenced by the electron density around the protons and the anisotropic effects of the aromatic rings.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms, particularly those in the aromatic rings, are sensitive to the substitution pattern. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
¹⁹F NMR Spectroscopy: While not applicable to this compound itself, ¹⁹F NMR is a crucial technique for the characterization of its fluorinated analogues. The ¹⁹F nucleus is 100% abundant and highly sensitive, making it an excellent probe for structural analysis. The chemical shifts and coupling constants in ¹⁹F NMR spectra provide valuable data on the location and electronic environment of fluorine substituents within the dibenzofuran (B1670420) core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on the foundational structure of dibenzofuran and known substituent effects of methyl groups.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1, 9 | ~7.8-7.9 | ~119-121 |
| 2, 8 | - | ~135-137 |
| 3, 7 | ~7.2-7.3 | ~122-124 |
| 4, 6 | ~7.4-7.5 | ~111-113 |
| 4a, 5a | - | ~123-125 |
| 9a, 9b | - | ~155-157 |
| -CH₃ at C2, C8 | ~2.5 | ~21-22 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds. The FT-IR spectrum of this compound is expected to show characteristic peaks corresponding to its aromatic and ether functionalities.
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Bond Type |
| Aromatic C-H Stretch | 3100 - 3000 | C-H |
| Aliphatic C-H Stretch (Methyl) | 2975 - 2860 | C-H |
| Aromatic C=C Ring Stretch | 1610 - 1580 and 1500 - 1450 | C=C |
| Asymmetric C-O-C Stretch (Aryl Ether) | 1270 - 1230 | C-O-C |
| Aromatic C-H Bending (Out-of-plane) | 900 - 675 | C-H |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₄H₁₂O), HRMS provides an exact mass that confirms its molecular formula. The fragmentation pattern observed in the mass spectrum also offers valuable structural information.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₂O |
| Calculated Exact Mass [M]⁺ | 196.08882 Da |
| Expected Key Fragment Ion [M-CH₃]⁺ | 181.06532 Da |
| Expected Key Fragment Ion [M-CHO]⁺ | 167.08607 Da |
Chromatographic Separation Techniques for Isolation and Purity Assessment
Chromatographic techniques are fundamental for separating this compound from complex mixtures, such as reaction products or environmental samples, and for assessing its purity. These methods rely on the differential partitioning of components between a stationary phase and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Congeners
Gas Chromatography-Mass Spectrometry (GC-MS), particularly in its tandem configuration (GC-MS/MS), is the premier technique for the analysis of volatile and semi-volatile compounds like dibenzofurans. nih.gov In GC, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, which acts as a highly specific and sensitive detector.
GC-MS/MS enhances selectivity and sensitivity by using multiple reaction monitoring (MRM). nih.gov A specific precursor ion for the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process significantly reduces background noise and allows for trace-level quantification even in complex matrices. This method is particularly powerful for differentiating between various isomers of dimethylated dibenzofurans.
High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of compounds that may not be sufficiently volatile or stable for GC analysis. The separation is typically performed on a packed column (e.g., C18 silica) with a liquid mobile phase.
UV Detection: Due to its conjugated aromatic system, this compound absorbs ultraviolet (UV) light. An HPLC system equipped with a UV detector can monitor the column effluent at a specific wavelength (e.g., ~254 nm or ~280 nm) to detect the compound as it elutes. This provides a robust method for quantification and purity assessment.
Fluorescence Detection: Many polycyclic aromatic compounds, including dibenzofurans, are naturally fluorescent. Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection. A fluorescence detector excites the molecule at a specific wavelength and measures the light emitted at a longer wavelength. By choosing specific excitation and emission wavelengths, interference from other non-fluorescent compounds in a sample can be minimized, making it an excellent choice for trace analysis.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for the qualitative monitoring of chemical reactions and for guiding the purification of this compound. researchgate.netanalyticaltoxicology.com Its simplicity and speed allow chemists to quickly assess the progress of a synthesis by observing the disappearance of starting materials and the appearance of the desired product. researchgate.net
In the synthesis of dibenzofurans, TLC is routinely employed to determine the optimal time for reaction quenching and to identify the appropriate solvent system for subsequent purification by column chromatography. researchgate.netaga-analytical.com.pl The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase (commonly silica gel) and a mobile phase (a solvent or solvent mixture). researchgate.net For non-polar compounds like this compound, a common mobile phase would consist of a mixture of a non-polar solvent, such as hexane, and a slightly more polar solvent, like ethyl acetate (B1210297). researchgate.net
The components are visualized as distinct spots on the plate, typically using UV light, under which fluorescent compounds or compounds with a UV chromophore become visible. The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system and helps in its preliminary identification.
For preparative purposes, TLC can be scaled up to isolate milligram quantities of this compound for further analysis or use as a reference standard. analyticaltoxicology.com This involves using thicker stationary phase layers to accommodate larger sample loads. analyticaltoxicology.com
Table 1: Representative TLC Parameters for Dibenzofuran Analogues
| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Application |
|---|---|---|---|
| Silica Gel 60 F254 | Hexane/Ethyl Acetate (10:1) | UV light (254 nm) | Monitoring synthesis progress |
| Silica Gel 60 F254 | Toluene (B28343) | UV light (254 nm) | Purity assessment |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
The data obtained from a single-crystal X-ray diffraction experiment is comprehensive and allows for the generation of a detailed structural model.
Table 2: Illustrative Crystallographic Data for a Dibenzofuran Analogue (2,6-Dimethyl-3,7-diphenylbenzo[1,2-b:4,5-b′]difuran)
| Parameter | Value |
|---|---|
| Chemical Formula | C24H18O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.0915 (11) |
| b (Å) | 15.8984 (12) |
| c (Å) | 11.2964 (7) |
| β (°) | 95.421 (2) |
| Volume (Å3) | 2519.4 (3) |
| Z | 4 |
Data derived from a representative analogue to illustrate typical parameters. researchgate.netnih.govresearchgate.net
Development of Novel Hyphenated Techniques for Complex Mixture Analysis
The analysis of this compound and its analogues in complex matrices, such as environmental samples or biological extracts, often requires the use of hyphenated analytical techniques. nih.govsaspublishers.com These methods couple a powerful separation technique, like gas chromatography (GC) or liquid chromatography (LC), with a sensitive detection method, most commonly mass spectrometry (MS). nih.govsaspublishers.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like substituted dibenzofurans. nih.gov In GC-MS, the sample mixture is separated based on the components' boiling points and interactions with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for highly confident identification and quantification. nih.govnih.gov High-resolution GC coupled with high-resolution MS (HRGC-HRMS) is the standard for ultra-trace analysis of halogenated dibenzofurans in environmental samples. epa.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for less volatile or thermally fragile dibenzofuran derivatives. saspublishers.com The separation occurs in a liquid mobile phase, making it suitable for a broader range of compounds. The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, allowing for the detection of trace-level analytes in intricate mixtures. nih.gov
More advanced, multidimensional techniques such as two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offer even greater resolving power for extremely complex samples, separating components across two different stationary phases before detection. nih.gov These advanced methods are critical for differentiating isomers and analyzing samples where the target compounds are present at very low concentrations alongside numerous interfering substances. nih.gov
Table 3: Common Hyphenated Techniques for Dibenzofuran Analysis
| Technique | Separation Principle | Detection Principle | Primary Application |
|---|---|---|---|
| GC-MS | Volatility and column affinity | Mass-to-charge ratio of ionized fragments | Analysis of volatile and semi-volatile dibenzofurans |
| LC-MS | Partitioning between mobile and stationary liquid phases | Mass-to-charge ratio of molecular ions | Analysis of non-volatile or thermally labile derivatives |
| HRGC-HRMS | High-resolution chromatographic separation | High-resolution mass analysis | Ultra-trace quantification in environmental samples |
Mechanistic Investigations of Dibenzofuran Formation and Transformation in Environmental Systems
Pathways of De Novo Formation of Dibenzofurans in Thermal Processes
Dibenzofurans, including their methylated derivatives, can be formed unintentionally in various thermal processes through de novo synthesis from aromatic precursor compounds.
The formation of dibenzofurans in thermal processes can occur through the condensation of aromatic precursors. While the primary focus of many studies has been on polychlorinated dibenzofurans (PCDFs), the underlying mechanisms can be extended to other substituted dibenzofurans. The de novo synthesis pathway involves the reaction of carbonaceous structures on fly ash with a source of chlorine or other halogens at temperatures typically ranging from 200 to 400°C. nih.gov For methylated dibenzofurans, the aromatic precursors would likely be methylated phenols or other similar compounds. The presence of halogen donors facilitates the reactions, which can proceed through various proposed mechanisms, including the reaction of precursor radicals on the fly ash surface.
Incomplete combustion of organic materials is a significant source of a wide range of pollutants, including dibenzofurans. researchgate.net In industrial processes such as waste incineration and metallurgical operations, the conditions are often favorable for the formation of these compounds as byproducts. nih.gov The fuel-rich oxidation of aromatic hydrocarbons like toluene (B28343) has been shown to produce benzofuran (B130515) and dibenzofuran (B1670420). rsc.org It is plausible that if the fuel source contains methylated aromatics, methylated dibenzofurans such as 2,6-dimethyldibenzo[b,d]furan could be formed. The formation pathways in the gas phase at high temperatures (500–800°C) from precursors are also a recognized route. aaqr.org
Photochemical Degradation Mechanisms of Dibenzofuran Derivatives in Aqueous Environments
Table 1: Factors Influencing Photodegradation of Dibenzofuran Derivatives
| Factor | Influence on Degradation Rate | Reference |
| Wavelength of Light | UV light is generally effective in inducing photodegradation. | nih.gov |
| Solvent/Matrix | The surrounding medium (e.g., water, organic solvents, soil) can affect the rate and pathway of degradation. | nih.govnih.gov |
| Substitution Pattern | The type and position of substituents on the dibenzofuran ring can influence the rate of degradation. | nih.gov |
Biotransformation and Biodegradation Pathways of Dibenzofuran Scaffolds by Microorganisms
Microorganisms play a crucial role in the natural attenuation of persistent organic pollutants. Various bacterial and fungal strains have been identified that can degrade dibenzofuran and its chlorinated derivatives. oup.comnih.gov The initial step in the bacterial degradation of dibenzofuran typically involves an angular dioxygenation, which leads to the cleavage of the ether bridge. nih.gov This is a key step in detoxifying the compound.
Several bacterial species, such as Sphingomonas sp. and Terrabacter sp., have been shown to degrade dibenzofuran. oup.comnih.gov The degradation pathway often proceeds through the formation of hydroxylated intermediates, followed by ring cleavage. For instance, some bacteria convert dibenzofuran to salicylic (B10762653) acid. nih.gov Fungi, such as Paecilomyces lilacinus, also metabolize dibenzofuran, typically through hydroxylation at various positions on the aromatic rings, which can be followed by ring cleavage. researchgate.net While the biodegradation of this compound has not been specifically detailed, it is likely that microorganisms capable of degrading the parent dibenzofuran could also transform this methylated derivative, potentially through similar enzymatic pathways.
Table 2: Key Enzymes in the Microbial Degradation of Dibenzofuran
| Enzyme | Function | Microbial Source Example | Reference |
| Angular Dioxygenase | Catalyzes the initial attack on the dibenzofuran molecule, leading to ether bond cleavage. | Terrabacter sp. strain DBF63, Pseudomonas sp. strain CA10 | nih.gov |
| Extradiol Dioxygenase | Involved in the cleavage of the aromatic ring of intermediates. | Pseudomonas sp. strain CA10 | nih.gov |
| Meta-cleavage Compound Hydrolase | Further breaks down the ring-cleavage products. | Pseudomonas sp. strain CA10 | nih.gov |
Oxidative Degradation Mechanisms in Aqueous Media (e.g., Ozonolysis of Furan (B31954) Derivatives)
Oxidative degradation processes are important for the removal of organic pollutants from water. Advanced oxidation processes (AOPs), which generate highly reactive species such as hydroxyl radicals, can effectively degrade dibenzofuran derivatives. nih.gov Ozonolysis is one such process that involves the reaction of ozone with unsaturated bonds. wikipedia.org While the dibenzofuran ring system is aromatic and thus less reactive towards ozone than simple alkenes, ozonolysis can still contribute to its degradation, particularly under forcing conditions or in the presence of catalysts. The reaction of ozone with the furan moiety could lead to the cleavage of the heterocyclic ring. More commonly, degradation in aqueous media is achieved through reaction with hydroxyl radicals generated by processes like the Fenton reaction or photocatalysis, which can attack the aromatic rings, leading to hydroxylation and subsequent ring opening. tubitak.gov.trnih.gov
Structure Activity Relationship Studies and Mechanistic Biological Investigations of Dibenzofuran Based Compounds
Design and Synthesis of Dibenzofuran (B1670420) Derivatives for Biological Probing
Dibenzofuran (DBF) serves as a foundational scaffold for a variety of synthetic derivatives with significant potential for biological applications, including anticancer and antibacterial activities. The synthesis of these derivatives is a key area of research, with several methods being employed to create a diverse range of compounds for biological screening.
One common strategy involves palladium-catalyzed reactions. For instance, an intramolecular cyclization of diaryl ethers using a palladium catalyst can yield dibenzofurans. This method has been refined to use palladium acetate (B1210297) in refluxing ethanol (B145695) without a base, providing an efficient route to the dibenzofuran core. Another palladium-catalyzed approach involves the reaction of o-iodoanilines or o-iodophenols with silyl (B83357) aryl triflates, followed by cyclization, which tolerates a variety of functional groups.
Other synthetic routes include the Pschorr reaction, which involves the intramolecular substitution of an arene by an aryl radical generated from an aryl diazonium salt, often catalyzed by copper. Additionally, a straightforward method for synthesizing hexahydrodibenzofurans relies on the rearrangement of a spirodihydrocoumarin. The design of novel dibenzofuran derivatives often involves the incorporation of various pharmacologically active moieties, such as piperazine, to explore new therapeutic possibilities. For example, a series of dibenzofuran-piperazine derivatives were synthesized by treating N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide with substituted piperazines, leading to compounds with potential antiplatelet activity.
The design of these derivatives is often guided by the desire to create molecules with specific biological targets. By modifying the dibenzofuran scaffold with different functional groups, researchers can probe the structure-activity relationships that govern their biological effects. This allows for the optimization of compounds with enhanced potency and selectivity for their intended targets.
Mechanistic Exploration of Usnic Acid (a Dimethyldibenzofuran (B12882345) Derivative) as a Research Scaffold
Usnic acid, a naturally occurring dibenzofuran derivative found in lichens, has garnered significant attention for its diverse biological activities. It serves as a valuable research scaffold for understanding the mechanisms of action of dimethyldibenzofuran compounds and for the development of new therapeutic agents.
Usnic acid has demonstrated notable antiproliferative effects against a variety of cancer cell lines. Studies have shown that it can inhibit the growth of human lung carcinoma, breast cancer, and prostate cancer cells. The antiproliferative activity of usnic acid is often associated with its ability to induce cell cycle arrest.
In hormone-dependent breast (MCF7) and prostate (LNCaP) cancer cells, usnic acid was found to induce G0/G1 cell cycle arrest. This arrest prevents the cells from progressing through the cell cycle and dividing. Similarly, in human lung carcinoma A549 cells, usnic acid has been shown to cause cell cycle arrest, contributing to its growth-inhibitory effects. Some derivatives of usnic acid have been observed to arrest the cell cycle in the G2/M phase in HeLa cells. The specific phase of cell cycle arrest can depend on the cell type and the specific derivative of usnic acid being studied.
The table below summarizes the antiproliferative effects and cell cycle modulation of usnic acid in different cancer cell lines.
| Cell Line | Effect | Mechanism |
| MCF7 (Breast Cancer) | Cytotoxicity, Apoptosis | G0/G1 cell cycle arrest |
| LNCaP (Prostate Cancer) | Cytotoxicity, Apoptosis | G0/G1 cell cycle arrest |
| A549 (Lung Carcinoma) | Growth inhibition, Apoptosis | Cell cycle arrest |
| HeLa (Cervical Cancer) | Antiproliferative activity, Apoptosis | G2/M phase cell cycle arrest (for some derivatives) |
| HL-60 (Myeloid Leukemia) | Growth inhibition, Apoptosis | Not specified |
| K562 (Myeloid Leukemia) | Growth inhibition, Apoptosis | Not specified |
Usnic acid and its derivatives have been found to inhibit a range of enzymes, which contributes to their biological activities.
α-Glucosidase: Some derivatives of usnic acid have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. plos.org Certain synthesized analogs were found to be more potent than the positive control, acarbose, suggesting their potential as antidiabetic agents. plos.org The inhibition of α-glucosidase by usnic acid has been characterized as noncompetitive. nih.gov
mTOR: (+)-Usnic acid has been identified as an inhibitor of mTORC1/2 activity by binding to the ATP-binding pocket of mTOR. nih.govnih.gov This inhibition leads to the reduced phosphorylation of downstream effectors like Akt, 4EBP1, and S6K, and can induce autophagy. nih.gov The inhibition of the PI3K/Akt/mTOR pathway is a key mechanism behind the anticancer effects of usnic acid. cam.ac.uknih.gov
Pim Kinases: Usnic acid has been identified as a novel inhibitor of Pim-1 kinase. nih.govresearchgate.net Pim kinases are implicated in various cancers, and their inhibition by usnic acid contributes to its pro-apoptotic effects in human myeloid leukemia cells. nih.gov Some derivatives of (+)-usnic acid have also been shown to be potential inhibitors of pan-Pim kinases. mdpi.com
TDP1 (Tyrosyl-DNA phosphodiesterase 1): Derivatives of usnic acid have been discovered to be effective inhibitors of TDP1, an enzyme involved in DNA repair. nih.govelifesciences.org By inhibiting TDP1, these compounds can enhance the efficacy of certain anticancer drugs that target topoisomerase 1, such as topotecan. nih.gov This makes them promising candidates for combination cancer therapy.
PARP (Poly(ADP-ribose)polymerase): Derivatives of usnic acid containing aromatic substituents have been shown to be moderate inhibitors of PARP1, another crucial enzyme in DNA repair. The inhibition of both TDP1 and PARP1 by some usnic acid derivatives highlights their potential as multi-target agents in cancer treatment.
The following table provides an overview of the enzyme inhibition mechanisms of usnic acid and its derivatives.
| Enzyme | Type of Inhibition | Biological Implication |
| α-Glucosidase | Noncompetitive | Antidiabetic potential |
| mTOR | ATP-competitive | Anticancer, Autophagy induction |
| Pim-1 Kinase | Potent inhibitor | Anticancer (Leukemia) |
| TDP1 | Effective inhibitor | Sensitization to chemotherapy |
| PARP1 | Moderate inhibitor | DNA repair inhibition |
A significant mechanism through which usnic acid exerts its anticancer effects is the induction of programmed cell death, or apoptosis. In various cancer cell lines, including hormone-dependent breast and prostate cancers, usnic acid has been shown to induce apoptotic cell death. researchgate.net This process is often characterized by morphological changes such as cell shrinkage and nuclear fragmentation. The induction of apoptosis in lung squamous cell carcinoma cells by (+)-usnic acid is mediated by the accumulation of reactive oxygen species (ROS). elifesciences.org
In some contexts, particularly at higher concentrations or in specific cell types, usnic acid can also induce necrosis. A study on cultured mouse hepatocytes found that usnic acid treatment led to significant necrosis within 16 hours, without the detection of apoptosis. nih.gov This necrotic cell death was associated with the inhibition of mitochondrial function and oxidative stress. nih.gov The induction of necrosis typically involves cell swelling and lysis, which can trigger an inflammatory response. The specific cell death pathway induced by usnic acid, whether apoptosis or necrosis, appears to be dependent on the cell type and experimental conditions.
While usnic acid possesses a wide range of biological activities, its therapeutic potential is sometimes limited by factors such as low water solubility. nih.gov To address this and to enhance its biological efficacy, researchers have developed various strategies for structural modification.
One approach is the synthesis of derivatives by modifying the core structure of usnic acid. nih.gov For instance, the creation of usnic acid derivatives with different substituents has led to compounds with improved antiproliferative activity compared to the parent molecule. cam.ac.uk The introduction of fragments like hydrazinothiazole has yielded potent inhibitors of the DNA repair enzyme TDP1.
Another strategy to improve bioavailability is the formation of salts. For example, potassium usnate, a water-soluble salt of usnic acid, has been developed to overcome the solubility issues of the parent compound. nih.gov This modification can lead to enhanced bioavailability and potentially optimized therapeutic activity. nih.gov The triketone part of the usnic acid structure is considered important for its biological activities, and modifications in this region can significantly alter its properties. These structural modifications aim to create derivatives with improved potency, selectivity, and pharmacokinetic profiles, thereby expanding the therapeutic applications of the dibenzofuran scaffold.
Mechanistic Insights into the Inhibition of Transporter Proteins by Dibenzofuran-Related Compounds
Dibenzofuran-based compounds have been investigated for their ability to inhibit certain transporter proteins, which play crucial roles in cellular function and drug resistance. One notable example is the inhibition of transthyretin (TTR), a transport protein for thyroxine and retinol. Dibenzofuran-4,6-dicarboxylic acid has been identified as an inhibitor of TTR amyloidogenesis. nih.gov Structure-based design has led to the development of more potent dibenzofuran inhibitors that kinetically stabilize the native tetrameric structure of TTR, preventing the formation of amyloid fibrils associated with certain diseases. nih.gov These inhibitors bind to the thyroxine binding pockets of TTR. nih.gov
While direct and extensive research on the inhibition of a broad range of membrane transporter proteins like ABC or SLC transporters by 2,6-dimethyldibenzo[b,d]furan or usnic acid is not widely documented in the provided search results, the study of dibenzofuran scaffolds as inhibitors of other protein-ligand interactions is an active area of research. For example, N-dibenzofuran substituents have been incorporated into trisubstituted pyrrolinones to create inhibitors of the RNA-binding protein LIN28. researchgate.net This demonstrates the versatility of the dibenzofuran scaffold in designing inhibitors for various protein targets.
The general importance of understanding the interaction of chemical compounds with drug transporters is well-recognized, as these interactions can significantly affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Further research is needed to systematically evaluate the inhibitory potential of a wider range of dibenzofuran derivatives against clinically relevant membrane transporter proteins.
Elucidation of Antimicrobial Activity Mechanisms of Dibenzofuran Derivatives
The investigation into the precise mechanisms through which dibenzofuran derivatives exert their antimicrobial effects is a critical area of research, aimed at understanding their therapeutic potential and developing new antimicrobial agents. While specific mechanistic studies on this compound are not extensively documented in publicly available research, the broader class of dibenzofuran derivatives has been the subject of various investigations. A significant portion of our understanding comes from studies on naturally occurring dibenzofurans, such as usnic acid, which serves as a valuable model for the antimicrobial action of this class of compounds.
The antimicrobial mechanisms of dibenzofuran derivatives appear to be multifaceted, primarily targeting fundamental cellular processes in susceptible microorganisms. These mechanisms include the disruption of nucleic acid synthesis, damage to the cell membrane, and potential interference with cellular signaling pathways.
One of the primary modes of action identified for dibenzofuran derivatives, particularly usnic acid, is the potent inhibition of essential macromolecular synthesis in bacteria. nih.gov Research has demonstrated that usnic acid rapidly and effectively halts both RNA and DNA synthesis in Gram-positive bacteria, including notable pathogens like Bacillus subtilis and Staphylococcus aureus. nih.gov The inhibition of protein synthesis was observed to be a secondary effect, likely resulting from the impairment of transcription. nih.gov The rapid cessation of DNA synthesis suggests a direct interference with the DNA replication process. nih.gov This targeted disruption of nucleic acid production is a key factor in the bacteriostatic and bactericidal activity of these compounds against Gram-positive organisms. nih.gov
Another significant mechanism is the compromise of bacterial cell membrane integrity. Studies have suggested that certain dibenzofuran derivatives can disrupt the cell membrane, leading to leakage of intracellular components and ultimately cell death. nih.govresearchgate.net This membrane-disruptive activity is a crucial aspect of their antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Furthermore, dibenzofuran derivatives have shown the ability to interfere with bacterial biofilm formation, a critical factor in chronic and persistent infections. Usnic acid, for instance, has been shown to inhibit biofilm formation by Staphylococcus aureus. nih.gov While it may not prevent the initial attachment of bacterial cells to a surface, it effectively kills the attached cells, thereby preventing the development of a mature biofilm. nih.gov Interestingly, in Gram-negative bacteria like Pseudomonas aeruginosa, while biofilm formation is not entirely prevented, the morphology of the biofilm can be altered, suggesting a potential interference with bacterial signaling pathways such as quorum sensing. nih.govresearchgate.net
The antifungal activity of dibenzofuran derivatives has also been reported, although the mechanisms are not as clearly elucidated as their antibacterial counterparts. It is suggested that these compounds can penetrate fungal cell membranes, a process likely facilitated by their hydrophobic nature. slideshare.net Some derivatives have demonstrated weak to moderate inhibitory effects against fungi such as Trichophyton rubrum. acs.org
The following table summarizes the observed antimicrobial activities and proposed mechanisms for usnic acid, a representative dibenzofuran derivative.
| Microorganism | Observed Effect | Proposed Mechanism of Action | Reference(s) |
| Bacillus subtilis | Inhibition of growth | Inhibition of RNA and DNA synthesis | nih.gov |
| Staphylococcus aureus | Inhibition of growth, Inhibition of biofilm formation | Inhibition of RNA and DNA synthesis, Disruption of cell membrane | nih.govnih.govnih.gov |
| Pseudomonas aeruginosa | Altered biofilm morphology | Interference with signaling pathways | nih.gov |
| Trichophyton rubrum | Weak inhibitory effects | Not fully elucidated | acs.org |
| Saprolegnia parasitica | Inhibition of fungal growth | Not fully elucidated | slideshare.net |
| Achlya bisexualis | Inhibition of fungal growth | Not fully elucidated | slideshare.net |
It is important to note that the effectiveness and specific mechanism of action can be significantly influenced by the substitution pattern on the dibenzofuran core. Structure-activity relationship studies have indicated that the presence of specific functional groups can modulate the antimicrobial potency of these derivatives.
Future Research Directions and Emerging Paradigms for 2,6 Dimethyldibenzo B,d Furan in Chemical Sciences
Development of Innovative and Sustainable Synthetic Routes for Substituted Dibenzofurans
The synthesis of substituted dibenzofurans is a critical area of research, as the methods employed dictate the accessibility and diversity of new derivatives. Traditional methods often require harsh reaction conditions and may lack regioselectivity, limiting the practical synthesis of complex structures. Future research will likely focus on the development of novel synthetic strategies that are not only efficient and high-yielding but also adhere to the principles of green chemistry.
Promising avenues for innovation include:
Palladium-catalyzed cross-coupling reactions: Techniques such as Suzuki-Miyaura and Ullmann couplings have shown utility in the construction of the dibenzofuran (B1670420) core. biointerfaceresearch.com Future work will likely refine these methods to allow for the use of more environmentally benign catalysts and solvents, as well as to enable the synthesis of previously inaccessible substitution patterns.
C-H activation/functionalization: Direct functionalization of C-H bonds represents a highly atom-economical approach to the synthesis of substituted dibenzofurans. Research in this area will aim to develop catalysts that can selectively activate and functionalize specific C-H bonds on the dibenzofuran scaffold, thereby streamlining synthetic routes and reducing waste.
Photoredox catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. The application of photoredox catalysis to the synthesis of dibenzofurans could enable novel bond formations and provide access to unique derivatives under mild reaction conditions.
A comparative overview of traditional and emerging synthetic strategies is presented in Table 1.
Table 1: Comparison of Synthetic Routes for Substituted Dibenzofurans
| Synthetic Strategy | Advantages | Disadvantages | Future Research Focus |
|---|---|---|---|
| Traditional Methods (e.g., Ullmann Condensation) | Well-established | Harsh reaction conditions, limited substrate scope | Milder reaction conditions, broader applicability |
| Palladium-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance | Cost of palladium, potential for metal contamination | Use of earth-abundant metal catalysts, catalyst recycling |
| C-H Activation/Functionalization | High atom economy, reduced waste | Challenges in regioselectivity, catalyst development | Design of highly selective catalysts, understanding reaction mechanisms |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Limited to photochemically active substrates | Expansion of substrate scope, development of new photocatalysts |
Integration of Advanced Computational Modeling for De Novo Design and Mechanistic Prediction
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. In the context of 2,6-Dimethyldibenzo[b,d]furan, computational modeling can accelerate the discovery and development of new derivatives with tailored properties.
Key areas for the application of computational modeling include:
De Novo Design: By employing quantum mechanical calculations and molecular docking simulations, it is possible to design novel dibenzofuran derivatives with specific biological targets or material properties. nih.gov This in silico approach can prioritize synthetic efforts and reduce the time and cost associated with traditional trial-and-error methods.
Mechanistic Prediction: Computational studies can provide detailed insights into the mechanisms of reactions used to synthesize and functionalize dibenzofurans. This understanding can guide the optimization of reaction conditions and the development of more efficient synthetic routes.
Property Prediction: The physicochemical properties of this compound and its derivatives, such as solubility, electronic properties, and thermal stability, can be predicted using computational methods. mdpi.com This information is crucial for the rational design of materials and pharmaceuticals.
Advancements in Ultrasensitive and Selective Analytical Techniques for Trace Analysis
The detection and quantification of dibenzofurans, particularly in environmental and biological samples, often require highly sensitive and selective analytical methods due to their presence at trace levels. While gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of these compounds, there is an ongoing need for methods with even lower detection limits and higher throughput. nih.gov
Future advancements in this area may include:
High-Resolution Mass Spectrometry (HRMS): The use of HRMS coupled with advanced separation techniques can provide enhanced selectivity and sensitivity for the detection of dibenzofuran isomers and their metabolites.
Novel Sample Preparation Techniques: The development of more efficient and selective sample preparation methods, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), can improve the recovery of trace amounts of dibenzofurans from complex matrices.
Biosensors: The development of biosensors based on antibodies or enzymes could offer a rapid and cost-effective approach for the screening of dibenzofurans in a variety of samples.
Comprehensive Understanding of Environmental Transformation Pathways and Remediation Strategies
Dibenzofurans are a class of persistent organic pollutants that can be found in the environment as byproducts of industrial processes and combustion. wikipedia.org Understanding the environmental fate and transport of this compound is essential for assessing its potential environmental impact and developing effective remediation strategies.
Future research should focus on:
Biotransformation Pathways: Investigating the metabolic pathways of this compound in microorganisms and higher organisms can help to predict its persistence and potential for bioaccumulation.
Photodegradation Studies: Studying the degradation of this compound under the influence of sunlight can provide insights into its environmental persistence and the formation of transformation products.
Remediation Technologies: The development of advanced oxidation processes and bioremediation strategies tailored for the degradation of dibenzofurans is crucial for the cleanup of contaminated sites.
Rational Design of Dibenzofuran Scaffolds for Targeted Mechanistic Biological Probes
The dibenzofuran scaffold is present in numerous biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties. researchgate.netnih.govresearchgate.net The rational design of dibenzofuran-based molecules as biological probes can provide valuable tools for understanding complex biological processes.
Key research directions include:
Kinase Inhibitors: Dibenzofuran derivatives have been identified as inhibitors of various kinases, which are important targets in cancer therapy. nih.gov Future work will focus on the design of highly selective and potent kinase inhibitors based on the this compound scaffold.
Fluorescent Probes: The inherent fluorescence of the dibenzofuran ring system can be exploited to develop fluorescent probes for the detection and imaging of specific biomolecules or cellular processes.
DNA-Targeting Agents: The planar aromatic structure of dibenzofurans makes them suitable candidates for intercalation with DNA. The development of dibenzofuran derivatives that can selectively target specific DNA sequences could lead to new therapeutic agents. For instance, a derivative of usnic acid, which contains a dibenzofuran core, has been investigated as a Tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitor. mdpi.com
Table 2: Biological Activities of Dibenzofuran Derivatives
| Biological Activity | Example of Dibenzofuran Derivative | Therapeutic Potential |
|---|---|---|
| Anticancer | Cercosporamide-inspired derivatives | Inhibition of Pim and CLK1 kinases nih.gov |
| Antibacterial | Polyoxygenated dibenzofurans | Activity against Gram-positive bacteria researchgate.net |
| Antifungal | 1-amino dibenzo[b,d]-furan derivatives | Activity against Candida albicans researchgate.net |
| TDP1 Inhibition | Usnic acid derivatives | Potentiation of antitumor effect of topotecan mdpi.com |
Exploration of Novel Material Science Applications of Dibenzofuran Derivatives
The rigid and planar structure of the dibenzofuran core, combined with its thermal and chemical stability, makes it an attractive building block for the development of new organic materials. biointerfaceresearch.com While the parent compound has been used as a heat transfer agent, the incorporation of functional groups onto the dibenzofuran scaffold can lead to materials with a wide range of novel properties.
Emerging applications in material science include:
Organic Light-Emitting Diodes (OLEDs): Dibenzofuran derivatives can be used as host materials or emitters in OLEDs due to their high thermal stability and excellent charge transport properties.
Organic Semiconductors: The π-conjugated system of dibenzofurans makes them suitable for use as organic semiconductors in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Porous Organic Polymers (POPs): The incorporation of dibenzofuran units into porous organic polymers can lead to materials with high surface areas and tunable porosity, which are useful for gas storage and separation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,6-dimethyldibenzo[b,d]furan with high purity?
- Methodological Answer : The synthesis can be optimized using bromination and formylation protocols. For example, bromo derivatives of dibenzofuran can be synthesized via electrophilic substitution, followed by methylation using organometallic reagents (e.g., Grignard). Evidence from dibenzofuran carbaldehyde synthesis suggests that functionalization at the 2- and 6-positions can be achieved in ≤3 steps with >60% yield using commercially available precursors, leveraging regioselective bromination and subsequent Suzuki-Miyaura cross-coupling . Purification via column chromatography or recrystallization is critical to isolate isomers and remove halogenated byproducts .
Q. What analytical techniques are most effective for distinguishing structural isomers of methyl-substituted dibenzofurans?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. -NMR can differentiate methyl groups at adjacent positions (e.g., 2,6- vs. 2,8-substitution) through distinct chemical shifts. Gas chromatography-mass spectrometry (GC-MS) with polar columns (e.g., DB-5) is recommended for environmental samples, as demonstrated in chlorinated dibenzofuran analysis . X-ray crystallography remains the gold standard for unambiguous structural confirmation .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation (H335) and skin contact (H315). Storage should adhere to P411 guidelines (<50°C) to prevent decomposition . In case of exposure, rinse eyes with water for ≥15 minutes (H319) and consult a physician immediately. Safety data for dimethyl-dibenzofuran derivatives emphasize avoiding ignition sources due to flammability risks (H226) .
Advanced Research Questions
Q. How can polymerization side reactions be minimized during acid-catalyzed transformations of this compound?
- Methodological Answer : Control solvent polarity and temperature. Studies on furan polymerization show that adding alcohols (e.g., ethanol) or water disrupts π-π stacking interactions between aromatic intermediates, reducing oligomer formation. Maintaining reaction temperatures below 80°C and using dilute conditions (<0.5 M) further suppresses cross-linking . Catalyst choice (e.g., Brønsted vs. Lewis acids) also impacts selectivity; weaker acids like acetic acid favor monomeric products over polymers .
Q. What computational strategies predict the electronic effects of methyl groups on dibenzofuran’s reactivity in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution. Methyl groups at the 2,6-positions donate electron density via hyperconjugation, activating specific positions for electrophilic substitution. Frontier molecular orbital (FMO) analysis reveals reduced HOMO-LUMO gaps in methylated derivatives, enhancing reactivity in palladium-catalyzed couplings . Experimental validation via Hammett plots or kinetic isotope effects is recommended to corroborate computational findings .
Q. How can chromatographic separation resolve this compound from halogenated byproducts in complex mixtures?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water). For halogenated contaminants, ion-pairing agents (e.g., tetrabutylammonium bromide) improve resolution. Preparative thin-layer chromatography (PTLC) with hexane:ethyl acetate (4:1) effectively isolates methylated dibenzofurans from brominated analogs, as demonstrated in carbaldehyde synthesis . GC-MS with electron capture detection (ECD) is ideal for trace halogenated impurity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
